(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate
Description
The compound "(4R,4Ar,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate" is a structurally complex benzofuroisoquinoline derivative. The compound features hydroxyl groups at positions 7 and 9, a methyl group at position 3, and a methanobenzofuroisoquinoline backbone. Its pKa of 8.18 suggests moderate basicity, influencing its solubility and pharmacokinetic profile .
Properties
CAS No. |
596-15-6 |
|---|---|
Molecular Formula |
C19H23NO5 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;acetic acid |
InChI |
InChI=1S/C17H19NO3.C2H4O2/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-2(3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;1H3,(H,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |
InChI Key |
CLDOGJORCNORLA-VYKNHSEDSA-N |
SMILES |
CC(=O)[O-].C[NH+]1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Isomeric SMILES |
CC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |
Canonical SMILES |
CC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |
Other CAS No. |
596-15-6 |
Origin of Product |
United States |
Biological Activity
The compound (4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate is a complex organic molecule belonging to the class of methanobenzofuroisoquinolines. Its unique bicyclic structure and multiple stereocenters contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse scientific sources.
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : Approximately 341.4 g/mol
- CAS Number : 6009-81-0
Biological Activity Overview
The biological activity of the compound is primarily attributed to its interactions with various receptors in the body. Preliminary studies suggest that it may exhibit pharmacological properties similar to other compounds within its structural family.
Potential Pharmacological Effects
- Analgesic Properties : Compounds similar in structure have shown analgesic effects by interacting with opioid receptors.
- Antimicrobial Activity : Certain derivatives possess antimicrobial properties that warrant further investigation.
- Neuroprotective Potential : The compound may also exhibit neuroprotective effects based on its structural analogs.
Interaction Studies
Interaction studies are crucial for understanding how this compound behaves in biological systems. Research indicates that compounds with similar structures can interact with various receptors:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| [(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...] | Acetate group; similar bicyclic structure | Analgesic properties |
| [(4S,4aR,7S,7aR)-9-methoxy...] | Different stereochemistry; methoxy group | Antimicrobial effects |
| [(3R,4R,...)-3-(cyclopropylmethyl)-...] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |
Study 1: Opioid Receptor Interaction
A study evaluated the potency and efficacy of a structurally related compound at G protein activation and arrestin recruitment using BRET assays. Results indicated a significant bias towards G protein signaling over arrestin pathways at certain opioid receptors (Che et al., 2021) . This suggests that the compound may have selective receptor activity that could be harnessed for therapeutic applications.
Study 2: Antimicrobial Assessment
Research has identified antimicrobial activities in compounds sharing structural features with the target molecule. Tests demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent in clinical settings .
Study 3: Neuroprotection
Investigations into neuroprotective properties revealed that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This opens avenues for exploring the compound's use in neurodegenerative diseases .
Scientific Research Applications
The compound (4R,4aR,7S,7aR,12bS)-3-methyl-1,2,3,4,4a,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol;acetate, also known as Morphine acetate, has the molecular formula C19H23NO7 and a molecular weight of 345.4 g/mol .
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 0
- Exact Mass: 345.15762283 Da
- Monoisotopic Mass: 345.15762283 Da
Scientific Research Applications
- Analgesic Properties Structurally similar compounds with an acetate group and a bicyclic structure have analgesic properties.
- Interaction studies Preliminary data indicates that compounds of similar structure may interact with various receptors. Further studies are necessary to elucidate specific interactions and mechanisms of action.
- Biomarker for Illicit Heroin Use Acetylcodeine, a byproduct formed during the illicit synthesis of heroin, can be detected.
Structural Similarities
Several compounds share structural similarities with (4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| $$(4R,4aR,7S,7aR)-9-acetyloxy-3-methyl...] | Acetate group; similar bicyclic structure | Analgesic properties |
| $$(4S,4aR,7S,7aR)-9-methoxy...] | Different stereochemistry; methoxy group | Antimicrobial effects |
| $$(3R,4R,...)-3-(cyclopropylmethyl)-...] | Cyclopropyl substitution; altered ring structure | Neuroprotective potential |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of benzofuroisoquinoline derivatives with variations in substituents, stereochemistry, and functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Substituent Effects on pKa: The parent compound (pKa 8.18) is less acidic than its acetyloxy analog (pKa 7.96), likely due to electron-withdrawing effects of the acetyl groups enhancing proton dissociation .
Molecular Weight and Lipophilicity: The acetyloxy-acetate analog (C₂₁H₂₃NO₅) has a higher molecular weight (369.40 g/mol) and increased lipophilicity compared to the parent compound, which may enhance membrane permeability but reduce aqueous solubility .
Nitroso Group (): The 3-nitroso substituent may confer redox activity or act as a nitric oxide donor, though pharmacological data are absent in the evidence.
Stereochemical and Synthetic Considerations :
- and highlight synthetic routes involving zinc reduction and Ti(OiPr)₄-mediated steps, which differ from the trifluoroacetate derivative’s preparation (reverse-phase chromatography; ). These variations impact scalability and purity.
Pharmacological and Analytical Data
Table 2: Analytical Profiles
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology: Single-crystal X-ray diffraction is the gold standard for resolving stereochemical ambiguity. For example, studies on related benzofuro-isoquinoline derivatives used X-ray crystallography at 113 K to confirm spatial arrangements of substituents (e.g., cyclopropylmethyl groups) and validate chiral centers . Complementary techniques like NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and polarimetry can corroborate findings.
Q. What analytical techniques are suitable for quantifying this compound in complex matrices?
- Methodology: Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is effective for volatile derivatives. For polar or thermally labile forms, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred. Full-scan TIC (total ion chromatogram) and SIM (selected ion monitoring) modes enhance specificity in seized drug analysis .
Q. How does the pKa value influence solubility and bioavailability?
- Methodology: The compound’s pKa (8.18) suggests partial ionization at physiological pH, impacting lipophilicity and membrane permeability. Use pH-solubility profiling and shake-flask assays to measure partition coefficients (LogP). Computational tools like MarvinSketch or ACD/Labs can predict ionization states and guide formulation strategies .
Advanced Research Questions
Q. What experimental design strategies optimize synthesis yield while minimizing stereoisomeric impurities?
- Methodology: Employ factorial design to evaluate critical variables (e.g., temperature, catalyst loading, reaction time). Orthogonal design methods reduce experimental runs while identifying interactions between factors. For example, controlling reaction conditions (e.g., solvent polarity, chiral auxiliaries) can suppress undesired stereoisomers, as seen in morphinan derivative syntheses .
Q. How can researchers resolve contradictions in bioactivity data across in vitro and in vivo models?
- Methodology: Cross-validate assays using orthogonal methods. For opioid receptor affinity studies, compare radioligand binding assays (e.g., μ-opioid receptor displacement) with functional cAMP inhibition assays. Pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) clarifies discrepancies between potency and efficacy .
Q. What strategies are effective for enantiomeric resolution and purity assessment?
- Methodology: Chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) separate enantiomers. Calculate enantiomer fractions (EFs) using peak area ratios from chromatograms. Circular dichroism (CD) spectroscopy or X-ray crystallography can validate enantiopurity, as demonstrated in studies on related isoquinoline derivatives .
Q. How do structural modifications (e.g., acetate vs. trifluoroacetate counterions) alter pharmacological properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
